molecular formula C11H11N3O B14155362 4-Methoxy-3-(pyrimidin-5-yl)aniline CAS No. 361549-93-1

4-Methoxy-3-(pyrimidin-5-yl)aniline

Cat. No.: B14155362
CAS No.: 361549-93-1
M. Wt: 201.22 g/mol
InChI Key: FZQSBICFBYRULZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyrimidin-5-yl)aniline is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyrimidin-5-yl)aniline typically involves the reaction of 4-methoxyaniline with a pyrimidine derivative. One common method is the nucleophilic aromatic substitution reaction where 4-methoxyaniline reacts with 5-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyrimidin-5-yl)aniline undergoes various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(pyrimidin-5-yl)aniline.

    Reduction: Formation of this compound with an additional amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(pyrimidin-5-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor of enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, which are crucial for cell signaling and growth. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(pyridin-5-yl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Methoxy-3-(pyrimidin-4-yl)aniline: Similar structure but with the pyrimidine ring substituted at a different position.

    4-Methoxy-3-(pyrimidin-2-yl)aniline: Another isomer with the pyrimidine ring substituted at the 2-position.

Uniqueness

4-Methoxy-3-(pyrimidin-5-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the pyrimidine ring at the 5-position provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

361549-93-1

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-methoxy-3-pyrimidin-5-ylaniline

InChI

InChI=1S/C11H11N3O/c1-15-11-3-2-9(12)4-10(11)8-5-13-7-14-6-8/h2-7H,12H2,1H3

InChI Key

FZQSBICFBYRULZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2=CN=CN=C2

Origin of Product

United States

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